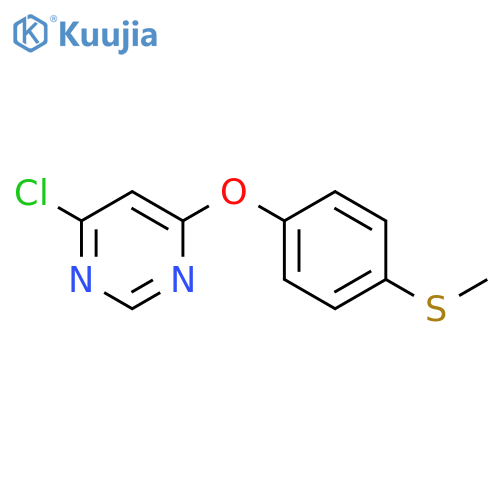Cas no 1242240-89-6 (4-(4-(Methylthio)phenoxy)-6-chloropyrimidine)

1242240-89-6 structure
商品名:4-(4-(Methylthio)phenoxy)-6-chloropyrimidine
CAS番号:1242240-89-6
MF:C11H9ClN2OS
メガワット:252.719959974289
CID:4580025
4-(4-(Methylthio)phenoxy)-6-chloropyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-(4-(Methylthio)phenoxy)-6-chloropyrimidine
-
- インチ: 1S/C11H9ClN2OS/c1-16-9-4-2-8(3-5-9)15-11-6-10(12)13-7-14-11/h2-7H,1H3
- InChIKey: CBKOCWZPJOLIKH-UHFFFAOYSA-N
- ほほえんだ: C1=NC(OC2=CC=C(SC)C=C2)=CC(Cl)=N1
4-(4-(Methylthio)phenoxy)-6-chloropyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR322962-250mg |
4-(4-(Methylthio)phenoxy)-6-chloropyrimidine |
1242240-89-6 | 250mg |
£353.00 | 2024-05-26 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00818224-1g |
4-(4-(MEthylthio)phenoxy)-6-chloropyrimidine |
1242240-89-6 | 95% | 1g |
¥5495.0 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596802-1g |
4-Chloro-6-(4-(methylthio)phenoxy)pyrimidine |
1242240-89-6 | 98% | 1g |
¥7692.00 | 2024-08-09 |
4-(4-(Methylthio)phenoxy)-6-chloropyrimidine 関連文献
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
1242240-89-6 (4-(4-(Methylthio)phenoxy)-6-chloropyrimidine) 関連製品
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
